molecular formula C57H42N3O3P3 B8084955 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine

2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine

Cat. No.: B8084955
M. Wt: 909.9 g/mol
InChI Key: RDVGOMWIWCMKAM-UHFFFAOYSA-N
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Description

2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine: is a complex organic compound with a triazine core and three diphenylphosphine oxide groups attached via benzene rings.

Preparation Methods

The synthesis of 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine typically involves multiple steps, starting with the formation of the triazine core. The triazine core can be synthesized from cyanuric chloride through nucleophilic substitution reactions. The subsequent steps involve the attachment of benzene rings and diphenylphosphine oxide groups under controlled conditions . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

    Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine involves its ability to participate in electron transfer processes. The triazine core and diphenylphosphine oxide groups facilitate the transfer of electrons, making it an effective electron transport material. The molecular targets and pathways involved include interactions with other organic molecules and metal ions, which can influence the compound’s electronic properties .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2,4,6-tris(3-diphenylphosphorylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H42N3O3P3/c61-64(46-25-7-1-8-26-46,47-27-9-2-10-28-47)52-37-19-22-43(40-52)55-58-56(44-23-20-38-53(41-44)65(62,48-29-11-3-12-30-48)49-31-13-4-14-32-49)60-57(59-55)45-24-21-39-54(42-45)66(63,50-33-15-5-16-34-50)51-35-17-6-18-36-51/h1-42H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVGOMWIWCMKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=NC(=NC(=N4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H42N3O3P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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